Cidofovir

Catalog No.
S523745
CAS No.
113852-37-2
M.F
C8H14N3O6P
M. Wt
279.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cidofovir

CAS Number

113852-37-2

Product Name

Cidofovir

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

Molecular Formula

C8H14N3O6P

Molecular Weight

279.19 g/mol

InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

VWFCHDSQECPREK-LURJTMIESA-N

SMILES

Array

solubility

=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Synonyms

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine, 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, cidofovir, cidofovir anhydrous, cidofovir sodium, cidofovir, (+-)-isomer, cidofovir, (R)-isomer, cidofovir, sodium salt, GS 504, GS-504, GS504, HPMPC, Vistide

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O

The exact mass of the compound Cidofovir is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as =170 mg/ml at ph 6-8aqueous solubility >=170 mg/ml @ ph 6-81.15e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cidofovir is an acyclic nucleoside phosphonate, a class of antiviral compounds that act as analogs of deoxycytidine monophosphate. It inhibits viral DNA synthesis by acting as a competitive inhibitor and alternative substrate for viral DNA polymerase. Unlike nucleoside analogs such as ganciclovir, its activation to the diphosphate form is dependent only on host cell kinases and does not require an initial phosphorylation step by viral enzymes like the UL97 kinase. This mechanistic distinction is a critical factor in its activity against certain resistant viral strains and underpins its established use in research involving cytomegalovirus (CMV) and other DNA viruses.

Direct substitution of Cidofovir with other antivirals is often unviable due to critical differences in their activation pathways, resistance profiles, and physical properties. For example, Ganciclovir requires initial phosphorylation by the viral UL97 kinase, making it ineffective against viral strains with mutations in this gene; Cidofovir bypasses this step entirely, maintaining activity. Conversely, the lipid-conjugated prodrug Brincidofovir was designed specifically to enhance oral bioavailability, a property where Cidofovir is notably poor. These fundamental mechanistic and pharmacokinetic differences mean that selecting Cidofovir versus a close analog is a deliberate choice based on the specific resistance profile of the target virus and the required administration route for the experimental model, precluding simple substitution.

Maintained Potency Against Ganciclovir-Resistant CMV Strains with UL97 Mutations

Cidofovir's mechanism of action, which bypasses the need for viral UL97 kinase for activation, allows it to retain activity against CMV strains that have developed resistance to Ganciclovir via UL97 mutations. In a comparative study, Ganciclovir-resistant clinical isolates with UL97 mutations remained susceptible to Cidofovir. For CMV strains with low-level Ganciclovir resistance (GCV IC50 < 30 µM), the IC50 for Cidofovir remained low (≤ 3 µM), demonstrating its utility in overcoming this common resistance pathway.

Evidence Dimension50% Inhibitory Concentration (IC50) against CMV
Target Compound DataIC50 ≤ 3 µM (for Cidofovir against GCV-resistant strains with UL97 mutation)
Comparator Or BaselineGanciclovir (IC50 < 30 µM, defined as low-level resistance)
Quantified DifferenceCidofovir maintains high potency while Ganciclovir potency is significantly reduced.
ConditionsIn vitro susceptibility testing of clinical cytomegalovirus (CMV) isolates.

This makes Cidofovir a critical tool for studying or targeting CMV infections where Ganciclovir resistance via UL97 mutation is present or anticipated.

Superior Potency Against Orthopoxviruses Compared to Acyclovir

Cidofovir demonstrates potent activity against orthopoxviruses, a key differentiator from many standard herpesvirus-focused antivirals. In in vitro plaque reduction assays using human foreskin fibroblast (HFF) cells, Cidofovir exhibited an IC50 of 11.0 µM against Feline Herpesvirus Type-1, which was significantly more potent than Acyclovir (IC50 of 57.9 µM). Against Vaccinia Virus (VV), Cidofovir's EC50 was 46.2 µM, showcasing its broad-spectrum utility in poxvirus research.

Evidence Dimension50% Inhibitory/Effective Concentration (IC50/EC50)
Target Compound Data11.0 µM (IC50 vs FHV-1); 46.2 µM (EC50 vs Vaccinia)
Comparator Or BaselineAcyclovir: 57.9 µM (IC50 vs FHV-1)
Quantified DifferenceOver 5-fold more potent than Acyclovir against FHV-1.
ConditionsIn vitro plaque reduction assays in human foreskin fibroblast (HFF) or Crandell-Rees Feline Kidney (CRFK) cells.

For research focused on orthopoxviruses or broad-spectrum DNA virus inhibitors, Cidofovir offers a level of potency that common substitutes like Acyclovir cannot match.

Extended Intracellular Half-Life Enabling Infrequent Dosing Models

While the plasma half-life of Cidofovir is short (approximately 2.6 hours), its active metabolite, cidofovir diphosphate, has a prolonged intracellular half-life ranging from 17 to 65 hours. A separate phosphocholine metabolite can persist for at least 87 hours, acting as an intracellular reservoir. This contrasts sharply with the shorter intracellular persistence of many other antivirals and is the basis for effective intermittent dosing schedules in clinical and preclinical models.

Evidence DimensionIntracellular Half-Life of Active Metabolite (Cidofovir Diphosphate)
Target Compound Data17–65 hours
Comparator Or BaselinePlasma half-life of parent compound (2.6 hours)
Quantified Difference>6x to 25x longer intracellular half-life compared to plasma half-life.
ConditionsMeasurement in human cells following administration.

This property is crucial for designing long-interval dosing regimens in animal studies, reducing handling stress and better mimicking therapeutic protocols.

High Aqueous Solubility for Simplified Stock Solution Preparation

The dihydrate form of Cidofovir exhibits high aqueous solubility, a key handling and processability advantage for laboratory use. Its solubility is reported as ≥ 170 mg/mL in aqueous solutions at a pH range of 6-8. This facilitates the straightforward preparation of high-concentration stock solutions for in vitro assays or for dilution into parenteral formulations for animal studies, without requiring harsh solvents like DMSO for initial dissolution, which can be a confounding factor in sensitive biological systems.

Evidence DimensionAqueous Solubility (pH 6-8)
Target Compound Data≥ 170 mg/mL
Comparator Or BaselineGeneral baseline for poorly soluble compounds requiring organic solvents.
Quantified DifferenceHigh solubility enables easy preparation of concentrated aqueous stocks.
ConditionsAqueous buffer, pH 6-8.

This simplifies experimental setup, reduces the need for potentially cytotoxic organic solvents in cell-based assays, and ensures reliable dosing for in vivo work.

Secondary Screening and Mechanism of Action Studies on Ganciclovir-Resistant CMV

Cidofovir is the logical choice for experiments involving CMV strains known or suspected to harbor UL97 kinase mutations. Its ability to bypass this common resistance mechanism allows for the effective inhibition of viral replication, enabling accurate assessment of downstream effects or screening of combination therapies.

In Vitro and In Vivo Efficacy Testing for Novel Orthopoxvirus Therapeutics

When establishing a positive control for studies on vaccinia, cowpox, or other orthopoxviruses, Cidofovir provides a well-documented benchmark with significantly higher potency than many common antivirals like acyclovir. Its established efficacy makes it a suitable reference compound for evaluating novel drug candidates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Requiring Infrequent Dosing

For animal studies where minimizing animal handling and stress is critical, Cidofovir's long intracellular half-life is a major advantage. It allows for the design of effective treatment protocols with dosing intervals of several days, rather than multiple times per day, providing a more practical and welfare-conscious experimental model.

Development of High-Concentration Aqueous Formulations

Researchers preparing formulations for topical application or intravenous infusion benefit from Cidofovir's high aqueous solubility. This property allows for the creation of concentrated, preservative-free solutions without the need for co-solvents that could introduce toxicity or alter the formulation's properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Fluffy white powder
White crystalline powde

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

279.06202217 Da

Monoisotopic Mass

279.06202217 Da

Heavy Atom Count

18

LogP

-3.9
log Kow = -3.3 @ pH 7.1
-3.9

Appearance

Solid powder

Melting Point

260 °C (dec)
480 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

768M1V522C

Related CAS

120362-37-0 (hydrochloride salt)

Drug Indication

For the treatment of CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS)
FDA Label
Vistide is indicated for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome (AIDS) and without renal dysfunction. Vistide should be used only when other agents are considered unsuitable. ,

Livertox Summary

Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents
Antiviral Agents

Therapeutic Uses

Cidofovir is used for the treatment of cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS).
Cidofovir has been used for the management of acyclovir-resistant herpes simplex virus (HSV-1 and HSV-2) infections in immunocompromised patients.
The role, if any, of cidofovir in the treatment of smallpox remains to be determined. Cidofovir is active in vitro against poxviruses, including variola virus (the causative agent of smallpox) and has in vivo activity in mice against cowpox and vaccinia virus. Although limited in vitro and in vivo data suggest that cidofovir might prove useful in preventing smallpox infection if administered within 1-2 days after exposure, there currently is no evidence that the antiviral would be more effective than vaccination in this early period.
Topical cidofovir gel eliminates virus shedding and lesions in some HIV-infected patients with acyclovir-resistant mucocutaneous HSV infections and has been use in treating anogenital warts and molluscum contagiosum in immunocompromised patients and cervical intraepithelial neoplasia in women. Intralesional cidofovir induces remission in adults or chlidren with respiratory papillomatosis.
For more Therapeutic Uses (Complete) data for CIDOFOVIR (15 total), please visit the HSDB record page.

Pharmacology

Cidofovir is a new anti-viral drug. It is classified as a nucleotide analogue and is active against herpes cytomegalovirus (CMV) retinitis infection. Most adults are infected with CMV. Cidofovir suppresses cytomegalovirus (CMV) replication by selective inhibition of viral DNA synthesis.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

J05AB12
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB12 - Cidofovi

Mechanism of Action

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis.
Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/
Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/
Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.

Other CAS

113852-37-2
149394-66-1

Absorption Distribution and Excretion

100%
537 ± 126 mL/kg [VISTIDE ADMINISTERED WITHOUT PROBENECID]
410 ± 102 mL/kg [VISTIDE ADMINISTERED WITH PROBENECID]
179 +/- 23.1 mL/min/1.73 m2 [WITHOUT PROBENECID]
148 +/- 38.8 mL/min/1.73 m2 [WITH PROBENECID]
Volume of distribution is 537 ml/kg without concurrent probenecid administration and 410 ml/kg with concurrent probenecid administration.
Concentrations of cidofovir were undetectable 15 minutes after the end of a 1 hour infusion in one patient who had a corresponding serum concentration of 8.7 ug/mL.
Renal (without concurrent probenecid administration): Approximately 80 to 100% of an administered cidofovir dose was recovered unchanged in the urine within 24 hours.
Cidofovir is dianionic at physiological pH and have low oral bioavailability in animals and humans. After intravenous administration to HIV-infected patients, the pharmacokinetics of /cidofovir is/ independent of dose and are consistent with preclinical data. Systemic exposure is proportional to the intravenous dose and /the drug is cleared/ by the kidney and excreted extensively as unchanged drug in the urine. Intracellular activation of a small fraction (< 10%) of the dose by cellular kinases leads to prolonged antiviral effects that are not easily predicted from conventional pharmacokinetic studies. The observed rate of elimination of cidofovir ... from the serum may not reflect the true duration of action of these drugs, since the antiviral effect is dependent on concentrations of the active phosphorylated metabolites that are present within cells. For /cidofovir/, > 90% of an iv dose is recovered unchanged in the urine over 24 hours.
This study was undertaken to evaluate the intravitreal and plasma concentrations of cidofovir (HPMPC) after intravitreal and intravenous administration in AIDS patients with cytomegalovirus retinitis. Cohort series; undiluted vitreous and blood were collected from 9 patients at the time of pars plana vitrectomy. Vitreous samples from 9 eyes of 9 patients and plasma samples from 4 patients were assayed with high-performance liquid chromatography to determine cidofovir levels. The only eye that had a detectable vitreous concentration (673.7 ng/ml) was injected with 20 microg 24 hours prior to the surgery. The remaining samples including plasma were below the detection point of the assay (100 ng/ml) and were injected between 5 and 40 days prior to sampling. The intravitreal concentration of cidofovir in humans is consistent with pharmacokinetics data in laboratory animals, and suggests that the long duration of antiviral effect (1-3 months) in clinical trials is due to a prolonged intracellular half-life in retinal tissue.

Metabolism Metabolites

Cidofovir is converted via cellular enzymes to the pharmacologically active diphosphate metabolite ... .
This study was designed to evaluate the intraocular distribution and metabolism of the antiviral nucleotide analogs cidofovir and cyclic 1-[(S)-3-hydroxy-2-(phosphonomethoxy) propyl]cytosine (HPMPC) in New Zealand white rabbits following intravitreal administration. ...Male rabbits received either 14C-cidofovir or 14C-cyclic HPMPC by intravitreal injection into both eyes (50 micrograms/eye, 11 microCi/eye). Two animals/group were sacrificed at 24, 48, 72 or 240 hr post-dose. Ocular tissues, kidney and liver were oxidized to determine total radioactivity and metabolites were determined by HPLC. ...At 24 hr post-dose, total radioactivity was 9.96 and 5.18 micrograms-equiv/g for cidofovir and cyclic HPMPC, respectively, in vitreous and 20.9 and 3.54 micrograms-equiv/g, respectively, in retina. Although the initial vitreal clearance was 2-fold faster for the cyclic analog, the estimated terminal elimination half-lives in vitreous (42 hr) and in retina (66-77 hr) were similar for both drugs. By 240 hr post-dose, radioactivity in all ocular tissues was approx ten-fold higher for cidofovir. Radioactivity in vitreous at 240 hr after intravitreal dosing with either drug contained cidofovir, cyclic HPMPC and cidofovir-phosphocholine. ...The long retinal half-life observed presumably reflects formation of phosphorylated cidofovir within retinal cells. Cidofovir achieved a ten-fold higher level of phosphorylated drug in retina than cyclic HPMPC. Therefore, intravitreal cidofovir may be expected to suppress progression of retinitis for a longer period than an equivalent intravitreal dose of cyclic HPMPC. The intravitreal half-life of cidofovir was 20-fold longer than that of ganciclovir in the same animal model.
Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes.

Wikipedia

Cidofovir

Drug Warnings

Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotomy in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.
.... Because evidence from clinical trials indicates that previous exposure to foscarnet may increase the risk of cidofovir-related nephrotoxicity, patients treated previously with foscarnet should receive cidofovir only when the potential benefits exceed the possible risks.
Patients should be advised that cidofovir therapy is not curative, and that progression of their retinitis is possible during or following therapy with the drug.
Safety and efficacy of cidofovir in geriatric patients older than 60 years of age have not been established. Because geriatric patients frequently have reduced glomerular filtration, particular attention should be paid to monitoring renal function prior to and during cidofovir therapy in this age group, and doses of the drug should be modified in response to changes in renal function that occur during therapy.
For more Drug Warnings (Complete) data for CIDOFOVIR (20 total), please visit the HSDB record page.

Biological Half Life

2.4 to 3.2 hours
...Male rabbits received either 14C-cidofovir ...by intravitreal injection into both eyes (50 micrograms/eye...). ...The estimated terminal elimination half-lives /were/ in vitreous (42 hr) and in retina (66-77 hr)... .
...Levels of cidofovir in serum following iv infusion were dose proportional over the dose range of 1.0-10.0 mg/kg bw and declined biexponentially with an overall mean +/- standard deviation terminal half-life of 2.6 +/- 1.2 hr (n=25).

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A. Holy et al., EP 253412; eidem, US 5142051 (1988, 1992 both to Ceskoslov. Akad, Ved; Rega Inst.) ... .

Clinical Laboratory Methods

... A metabolite of cidofovir was isolated from the kidneys of rats that received a single iv bolus injection of 100 mg/kg radiolabelled cidofovir. The metabolite /isolated/ was cidofovir phosphocholine /determined/ by NMR and mass spectrometry.

Interactions

Concomitant administration of cidofovir with potentially nephrotoxic agents (e.g., amphotericin B, aminoglycosides, foscarnet, nonsteriodal antiinflammatory agents, IV pentamidine, vancomycin) is contraindicated, and the manufacturer recommends that at least 7 days elapse between discontinuance of such drugs and administration of cidofovir.
Placement of a ganciclovir ocular implant in patients receiving IV cidofovir has resulted in profound hypotony in some patients, and some clinicians suggest that IV cidofovir not be administered within one month before or after placement of a ganciclovir ocular implant.

Stability Shelf Life

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

Dates

Last modified: 08-15-2023
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